![molecular formula C29H25N3O2S B2588374 3-(4-Methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on CAS No. 2034555-67-2](/img/structure/B2588374.png)
3-(4-Methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research has indicated that this compound may exhibit significant anticancer properties through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases that are critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Cell Line Studies
Preliminary studies using various cancer cell lines have yielded promising results:
Cell Line | Cancer Type | Observed Effects |
---|---|---|
A549 | Lung Cancer | Potential inhibition of growth |
MCF-7 | Breast Cancer | Induction of apoptosis |
HeLa | Cervical Cancer | Cell cycle arrest |
While specific IC50 values for this compound are not yet published, related compounds have shown low micromolar IC50 values against these cell lines, indicating potential efficacy.
A comparative analysis with similar compounds provides insights into the effectiveness of this compound:
Compound | Structure Type | IC50 (µM) | Target |
---|---|---|---|
Compound A | Similar structure | 0.83 ± 0.07 (A549) | c-Met kinase |
Compound B | Related pyrimidine derivative | 0.15 ± 0.08 (MCF-7) | CDK inhibitors |
Compound C | Pyrrolo[3,2-d]pyrimidine | 2.85 ± 0.74 (HeLa) | Apoptosis induction |
These comparisons suggest that modifications to the benzyl position can enhance anticancer activity, indicating a potential pathway for optimizing the efficacy of the target compound.
Case Studies
- Study on Antitumor Activity : Research has shown that modifications at the benzyl position significantly enhance anticancer activity. Electron-withdrawing groups have been noted to improve potency against tumor cells.
- Mechanistic Insights : Investigations into related compounds reveal that they can disrupt cell cycle progression and induce apoptosis through various pathways, including mitochondrial dysfunction and activation of death receptors.
Biologische Aktivität
3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with the CAS number 2034555-67-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C29H25N3O2S, with a molecular weight of 479.6 g/mol. Its structure includes a pyrrolo-pyrimidine core, which is known for various biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit significant biological activities, particularly in cancer therapy. The specific biological activities of 3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are summarized below:
Anticancer Activity
-
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that such compounds can trigger programmed cell death in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Line Studies : Preliminary studies involving cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have shown promising results:
- IC50 Values : While specific IC50 values for this compound are not yet published, related compounds have demonstrated IC50 values in the low micromolar range against these cell lines, indicating potential efficacy.
Comparative Biological Activity
A comparative analysis with similar compounds can provide insights into the potential effectiveness of 3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
Compound | Structure | IC50 (µM) | Target |
---|---|---|---|
Compound A | Similar structure | 0.83 ± 0.07 (A549) | c-Met kinase |
Compound B | Related pyrimidine derivative | 0.15 ± 0.08 (MCF-7) | CDK inhibitors |
Compound C | Pyrrolo[3,2-d]pyrimidine derivative | 2.85 ± 0.74 (HeLa) | Apoptosis induction |
Case Studies
- Study on Antitumor Activity : A study investigating a series of pyrimidine derivatives found that modifications at the benzyl position significantly enhanced anticancer activity. The presence of electron-withdrawing groups improved potency against tumor cells, suggesting that similar modifications might enhance the activity of our compound.
- Mechanistic Insights : Research into related compounds has illustrated that they can disrupt cell cycle progression and induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of death receptors.
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-3-20-9-11-22(12-10-20)19-35-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)18-21-13-15-24(34-2)16-14-21/h3-17,30H,1,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGJNQWFVMDQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.